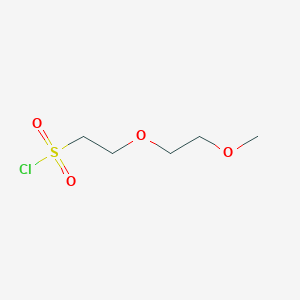
4-Fluoropiperidine-4-carboxylic acid
Overview
Description
4-Fluoropiperidine-4-carboxylic acid is a chemical compound with the CAS Number: 614731-04-3 . It has a molecular weight of 247.27 and is typically stored in a refrigerator . It is a solid at room temperature .
Synthesis Analysis
Piperidine derivatives are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular formula of 4-Fluoropiperidine-4-carboxylic acid is C6H10FNO2 . It has a molecular weight of 147.15 .Chemical Reactions Analysis
Reactions of carboxylic acids are important for preparing functional derivatives of carboxylic acids . The alcohols provide a useful reference chemistry against which this class of transformations may be evaluated .Physical And Chemical Properties Analysis
4-Fluoropiperidine-4-carboxylic acid is a solid at room temperature . and is typically stored in a refrigerator .Scientific Research Applications
Synthesis of Fluorinated Pyridines
- Application Summary: 4-Fluoropiperidine-4-carboxylic acid can be used in the synthesis of fluorinated pyridines. Fluoropyridines are of interest due to their unusual physical, chemical, and biological properties, which are attributed to the presence of strong electron-withdrawing substituents in the aromatic ring .
- Results or Outcomes: The synthesis of fluoropyridines can lead to compounds with potential applications in various fields, including as imaging agents for biological applications .
Use in the Synthesis of Boc-Protected Compounds
- Application Summary: 4-Fluoropiperidine-4-carboxylic acid can be used in the synthesis of Boc-protected compounds, such as 1-Boc-4-fluoropiperidine-4-carboxylic acid . Boc-protected compounds are often used in peptide synthesis, where the Boc group protects amine functionalities during reaction sequences .
- Results or Outcomes: The synthesis of Boc-protected compounds can lead to compounds with potential applications in various fields, including peptide synthesis .
Use in the Synthesis of Boc-Protected Compounds
- Application Summary: 4-Fluoropiperidine-4-carboxylic acid can be used in the synthesis of Boc-protected compounds, such as 1-Boc-4-fluoropiperidine-4-carboxylic acid . Boc-protected compounds are often used in peptide synthesis, where the Boc group protects amine functionalities during reaction sequences .
- Results or Outcomes: The synthesis of Boc-protected compounds can lead to compounds with potential applications in various fields, including peptide synthesis .
Safety And Hazards
properties
IUPAC Name |
4-fluoropiperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10FNO2/c7-6(5(9)10)1-3-8-4-2-6/h8H,1-4H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCCMWFNZFOHBOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoropiperidine-4-carboxylic acid | |
CAS RN |
1187087-08-6 | |
| Record name | 4-fluoropiperidine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-benzyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B1524866.png)



![2,2,2-trifluoroethyl N-[2-(4-ethylpiperazin-1-yl)phenyl]carbamate](/img/structure/B1524873.png)


![1-benzyl-7-chloro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1524877.png)





